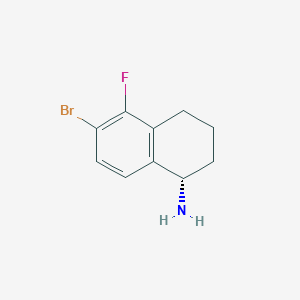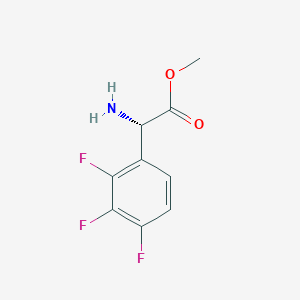![molecular formula C7H6BrN3O3 B13040941 7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13040941.png)
7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of isoxazolo[4,5-D]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a bromine atom and a methoxymethyl group in its structure makes it a unique molecule with specific chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . This method allows for the formation of the isoxazolopyridine system, which can then be brominated and methoxymethylated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug discovery and development.
Biological Studies: The compound’s biological activities, such as antitumor and antimicrobial properties, are of interest in various research fields.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mécanisme D'action
The mechanism of action of 7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolo[5,4-b]pyridines: These compounds share a similar core structure but differ in the substitution pattern.
Pyrazolo[3,4-b]pyridines: These compounds have a pyrazole ring instead of an isoxazole ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused to the pyrimidine core.
Uniqueness
7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is unique due to the presence of the bromine atom and the methoxymethyl group, which confer specific chemical properties and biological activities. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C7H6BrN3O3 |
|---|---|
Poids moléculaire |
260.04 g/mol |
Nom IUPAC |
7-bromo-3-(methoxymethyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C7H6BrN3O3/c1-13-2-3-4-5(14-11-3)6(8)9-10-7(4)12/h2H2,1H3,(H,10,12) |
Clé InChI |
IVBRVOYOTHVUDN-UHFFFAOYSA-N |
SMILES canonique |
COCC1=NOC2=C1C(=O)NN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





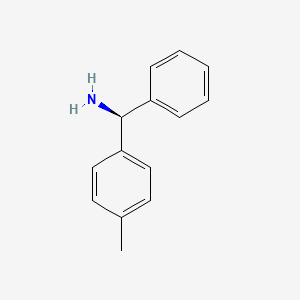
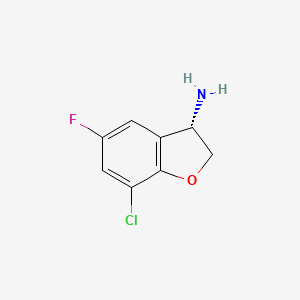

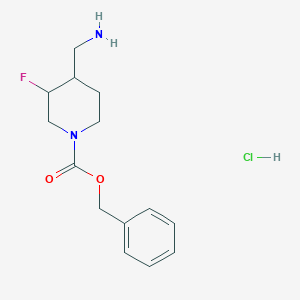
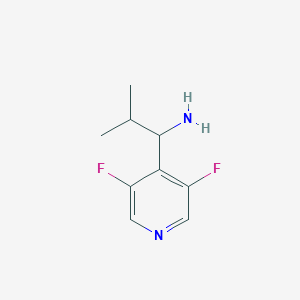
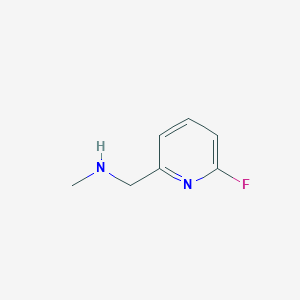
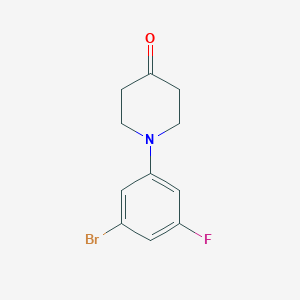

![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl](/img/structure/B13040919.png)
